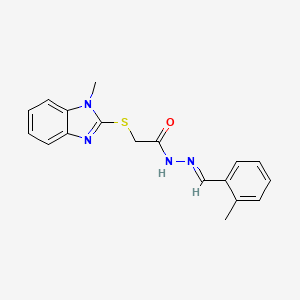

2-((1-Methyl-1H-benzimidazol-2-YL)thio)-N'-(2-methylbenzylidene)acetohydrazide

Description

Chemical Structure and Key Features The compound 2-((1-Methyl-1H-benzimidazol-2-YL)thio)-N'-(2-methylbenzylidene)acetohydrazide belongs to the benzimidazole-derived hydrazone class, characterized by a benzimidazole core substituted with a methyl group at the N1 position, a thioether linkage (-S-) at the C2 position, and a hydrazide moiety conjugated to a 2-methylbenzylidene group. Its molecular formula is C₁₈H₁₇N₅OS, with an average molecular weight of ~351.42 g/mol.

Synthesis

The synthesis typically involves:

Formation of the benzimidazole-thioether intermediate: Reacting 1-methyl-1H-benzimidazole-2-thiol with ethyl chloroacetate under basic conditions to yield the thioether-acetate ester.

Hydrazide formation: Hydrolysis of the ester with hydrazine hydrate to produce 2-((1-methyl-1H-benzimidazol-2-YL)thio)acetohydrazide.

Condensation: Reaction of the hydrazide with 2-methylbenzaldehyde in ethanol under reflux to form the final hydrazone .

Properties

Molecular Formula |

C18H18N4OS |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-methylphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C18H18N4OS/c1-13-7-3-4-8-14(13)11-19-21-17(23)12-24-18-20-15-9-5-6-10-16(15)22(18)2/h3-11H,12H2,1-2H3,(H,21,23)/b19-11+ |

InChI Key |

NEEVMDSOKOFVKY-YBFXNURJSA-N |

Isomeric SMILES |

CC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C |

Canonical SMILES |

CC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2C |

Origin of Product |

United States |

Biological Activity

The compound 2-((1-Methyl-1H-benzimidazol-2-YL)thio)-N'-(2-methylbenzylidene)acetohydrazide , often referred to as a benzimidazole derivative, has garnered attention in recent years due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, particularly focusing on antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Benzimidazole Core : This is achieved by the condensation of o-phenylenediamine with an appropriate aldehyde.

- Thioether Formation : The benzimidazole derivative is reacted with a thiol compound to introduce the thioether linkage.

- Hydrazide Formation : The thioether derivative then reacts with hydrazine to form the hydrazide.

- Schiff Base Formation : Finally, the hydrazide is condensed with benzaldehyde to yield the target compound.

- Molecular Formula : C₁₈H₁₈N₄S

- Molecular Weight : 342.43 g/mol

- IUPAC Name : N'-(2-methylbenzylidene)-2-((1-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including our target compound. For instance:

- In vitro tests have shown that compounds with a benzimidazole moiety exhibit significant activity against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

- The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 8–32 µg/mL, indicating potent antibacterial properties .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The anticancer properties of this compound have also been explored:

- Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Specific studies have shown that related compounds can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), displaying IC50 values in the low micromolar range.

The biological activity of 2-((1-Methyl-1H-benzimidazol-2-YL)thio)-N'-(2-methylbenzylidene)acetohydrazide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Binding : It may also bind to cellular receptors, modulating signal transduction pathways that lead to apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study investigated the effectiveness of various benzimidazole derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that derivatives similar to our compound exhibited significant antibacterial activity, suggesting potential for development as therapeutic agents .

- Anticancer Properties : Another research focused on the cytotoxic effects of benzimidazole derivatives on HeLa cells. The study reported that these compounds induced apoptosis via mitochondrial pathways, reinforcing their potential as anticancer agents .

Scientific Research Applications

Physical Properties

The compound exhibits characteristics typical of thiohydrazides and benzimidazole derivatives, which are known for their reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of derivatives related to the compound . A study evaluating various benzimidazole derivatives found significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial effects, with some derivatives showing MIC values as low as 1.27 µM against specific strains .

Anticancer Activity

The anticancer properties of compounds similar to 2-((1-Methyl-1H-benzimidazol-2-YL)thio)-N'-(2-methylbenzylidene)acetohydrazide have been extensively studied. For instance, a series of benzimidazole derivatives were assessed against human colorectal carcinoma cell lines (HCT116). Some compounds exhibited IC₅₀ values lower than standard chemotherapeutic agents like 5-Fluorouracil, indicating their potential as effective anticancer agents .

Antitubercular Activity

In vitro studies have shown that certain derivatives possess significant antitubercular activity against Mycobacterium tuberculosis. Compounds were evaluated for their ability to inhibit key mycobacterial enzymes, which are crucial for the survival of the bacteria. This highlights the potential of these compounds in developing new treatments for tuberculosis .

Case Study: Synthesis and Evaluation

A comprehensive study synthesized a range of benzimidazole derivatives, including those structurally related to 2-((1-Methyl-1H-benzimidazol-2-YL)thio)-N'-(2-methylbenzylidene)acetohydrazide. The synthesized compounds were characterized using IR, NMR, and MS techniques, followed by biological evaluations that confirmed their antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Pharmacological Activity Comparison

- Anticancer Mechanisms: The target compound exhibits dual inhibition of Akt (IC₅₀ = 0.50 µg/mL) and COX-1, disrupting PI3K/Akt signaling and inflammation pathways critical in non-small cell lung cancer (NSCLC) . Quinazoline analogues (e.g., compound 8a) show higher specificity against colorectal adenocarcinoma (HT-29) via DNA synthesis inhibition (IC₅₀ = 8.2 µM) . Benzothiazole derivatives (e.g., ) induce apoptosis in melanoma cells (IGR39) by upregulating caspase cascades .

Selectivity :

- The target compound demonstrates moderate selectivity (SI = 4.2) between cancerous (A549) and healthy (NIH3T3) cells, outperforming 2-((1-benzyl-benzimidazol-2-yl)thio)-N'-(2-hydroxyphenyl)acetohydrazide (SI = 1.8) .

- Triazole-thiol hydrazones (e.g., ) show exceptional selectivity (SI > 10) against Panc-1 pancreatic cancer cells due to their hydrophobic 4-phenyl substituents .

Physicochemical and Structural Insights

- Lipophilicity : The 2-methylbenzylidene group in the target compound increases logP (~2.8) compared to 3-hydroxyphenyl analogues (logP ~2.1), enhancing membrane permeability .

- Hydrogen Bonding : The thioether and hydrazone moieties enable strong interactions with Akt’s ATP-binding pocket (docking score: -9.2 kcal/mol), unlike quinazoline-based analogues, which favor hydrophobic interactions .

Research Findings and Limitations

- Efficacy : The target compound’s methyl substitution at N1 improves metabolic stability (t₁/₂ = 6.2 h in vitro) compared to 1-ethyl or 1-benzyl derivatives (t₁/₂ = 3.5–4.8 h) .

- Limitations :

- Low aqueous solubility (<10 µg/mL) limits bioavailability, a common issue in benzimidazole hydrazones.

- Off-target COX-1 inhibition may cause gastrointestinal toxicity, necessitating structural optimization .

Preparation Methods

Formation of 2-((1-Methyl-1H-Benzimidazol-2-YL)Thio)Acetic Acid Ester

The thioether linkage is established via nucleophilic substitution between 2-mercapto-1-methylbenzimidazole and ethyl chloroacetate. This reaction is typically conducted in anhydrous dimethyl sulfoxide (DMSO) or ethanol under alkaline conditions (e.g., potassium carbonate or sodium hydride), yielding ethyl 2-((1-methyl-1H-benzimidazol-2-yl)thio)acetate.

Reaction Conditions:

Hydrazide Formation via Hydrazinolysis

The ester intermediate is treated with excess hydrazine hydrate (80–99%) in ethanol under reflux to form 2-((1-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide. This step proceeds via nucleophilic acyl substitution, replacing the ethoxy group with a hydrazide moiety.

Optimized Parameters:

-

Molar Ratio (Ester:Hydrazine): 1:3

-

Solvent: Ethanol

-

Temperature: Reflux (~78°C)

-

Time: 12–18 hours

Condensation with 2-Methylbenzaldehyde

The final step involves Schiff base formation between the hydrazide intermediate and 2-methylbenzaldehyde.

Reaction Mechanism and Conditions

The condensation is catalyzed by acidic or neutral conditions, with acetic acid or p-toluenesulfonic acid (PTSA) commonly used to facilitate imine bond formation. The reaction is typically performed in ethanol or methanol under reflux.

Standard Protocol:

Purification and Characterization

The crude product is purified via recrystallization from ethanol-water (1:1) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation is achieved through:

-

FTIR: Peaks at 3200–3300 cm⁻¹ (N-H stretch), 1650–1680 cm⁻¹ (C=O), and 1590–1620 cm⁻¹ (C=N).

-

¹H NMR: Signals at δ 2.35 (s, 3H, CH₃ from benzylidene), δ 3.85 (s, 3H, N-CH₃), δ 7.20–8.10 (m, aromatic protons).

Alternative Synthetic Pathways

One-Pot Synthesis

Recent studies have explored a one-pot approach combining thioether formation, hydrazinolysis, and condensation in sequential steps. This method reduces purification steps but requires precise control of reaction conditions.

Key Parameters:

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the condensation step, reducing reaction time from hours to minutes.

Example Protocol:

Comparative Analysis of Methods

| Parameter | Classical Method | One-Pot Synthesis | Microwave-Assisted |

|---|---|---|---|

| Total Time | 18–24 hours | 8–10 hours | 1–2 hours |

| Overall Yield | 75–82% | 68–72% | 78–80% |

| Purification Steps | 2–3 | 1 | 1–2 |

| Energy Efficiency | Moderate | High | Very High |

Challenges and Optimization Strategies

Byproduct Formation

Side products such as unreacted hydrazide or over-oxidized species may form. Strategies to mitigate this include:

Q & A

Q. What are the key synthetic routes for preparing 2-((1-Methyl-1H-benzimidazol-2-YL)thio)-N'-(2-methylbenzylidene)acetohydrazide?

The synthesis typically involves:

- Step 1: Alkylation of 2-mercaptobenzimidazole with methyl iodide to introduce the 1-methyl group .

- Step 2: Esterification with ethyl chloroacetate to form the thioether-linked ester intermediate .

- Step 3: Hydrazinolysis using hydrazine hydrate in ethanol under reflux to yield the acetohydrazide core .

- Step 4: Condensation with 2-methylbenzaldehyde in ethanol under reflux to form the hydrazone Schiff base . Key parameters include temperature control (70–100°C), solvent polarity, and stoichiometric ratios of reagents .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify hydrazone bond formation (δ 8.5–9.5 ppm for –N=CH–) and substituent positions .

- Infrared Spectroscopy (IR): Peaks at ~1600–1650 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (N–H stretch) confirm the hydrazone linkage .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

- Thin-Layer Chromatography (TLC): Monitors reaction progress using solvent systems like chloroform:methanol (7:3) .

Q. What are common challenges in purifying this compound, and how are they addressed?

- Low crystallinity: Recrystallization from ethanol or methanol improves purity .

- Byproduct contamination: Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted aldehydes or hydrazide intermediates .

- Solvent residues: Vacuum drying at 40–60°C eliminates residual ethanol or water .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and purity during synthesis?

- Temperature: Higher yields (75–85%) are achieved at 80–100°C during hydrazide formation and condensation steps .

- pH control: Maintaining a mildly acidic pH (~5–6) during condensation minimizes side reactions .

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol balances reactivity and cost .

- Catalysts: Acid catalysis (e.g., acetic acid) accelerates Schiff base formation .

Q. What computational methods are used to predict the biological activity of such compounds?

- Molecular docking: Evaluates binding affinity to targets like cyclooxygenase (COX) or microbial enzymes using software such as AutoDock .

- QSAR modeling: Correlates substituent electronic properties (e.g., Hammett constants) with anti-inflammatory or antimicrobial activity .

- DFT calculations: Predicts stability of the hydrazone tautomer and electron density distribution for reactivity analysis .

Q. How can researchers address discrepancies in reported biological activities across studies?

- Assay standardization: Use consistent cell lines (e.g., RAW 264.7 for inflammation) and positive controls (e.g., indomethacin) .

- Purity validation: Ensure >95% purity via HPLC to exclude confounding effects from impurities .

- Structural analogs: Compare activity of derivatives with varying substituents (e.g., 4-chloro vs. 2-methylbenzylidene) to identify pharmacophores .

Q. What are the mechanisms behind the compound’s interactions with biological targets?

- Enzyme inhibition: The thioether and hydrazone groups chelate metal ions in microbial enzymes (e.g., urease) or block catalytic sites .

- Anti-inflammatory action: Suppression of COX-2 via π-π stacking between the benzimidazole ring and hydrophobic enzyme pockets .

- Receptor modulation: The hydrazone moiety mimics endogenous ligands, interfering with signaling pathways like NF-κB .

Q. How can derivatives be designed to enhance specific pharmacological properties?

- Electron-withdrawing groups (e.g., –NO₂): Improve antimicrobial activity by increasing electrophilicity .

- Hydrophobic substituents (e.g., long alkyl chains): Enhance membrane permeability for antitumor applications .

- Bioisosteric replacements: Replace the thioether with sulfone (–SO₂–) to improve metabolic stability .

Data Contradiction Analysis

Q. How to resolve conflicting reports on synthesis yields for similar hydrazone derivatives?

- Variable stoichiometry: Excess aldehyde (1.2–1.5 equiv.) drives condensation to completion, but higher amounts may precipitate side products .

- Reaction time: Prolonged reflux (>6 hours) degrades heat-sensitive intermediates, reducing yields .

- Purification methods: Chromatography recovers more product than simple filtration, but may not be cost-effective for large-scale synthesis .

Q. Why do biological activity results vary between in vitro and in silico studies?

- Solubility limitations: Poor aqueous solubility (common with hydrophobic benzimidazoles) reduces bioavailability in cell-based assays .

- Metabolic instability: Hydrazones may undergo hydrolysis in physiological conditions, diminishing efficacy despite promising docking scores .

- Off-target effects: Computational models may overlook interactions with non-target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.